molecular formula C13H26O B13953380 (2-(Pentyloxy)ethyl)cyclohexane CAS No. 54852-75-4

(2-(Pentyloxy)ethyl)cyclohexane

Cat. No.: B13953380
CAS No.: 54852-75-4
M. Wt: 198.34 g/mol
InChI Key: SDQQSGSKFMYGII-UHFFFAOYSA-N
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Description

(2-(Pentyloxy)ethyl)cyclohexane is an organic compound with the molecular formula C13H26O It is a derivative of cyclohexane, where a pentyloxyethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pentyloxy)ethyl)cyclohexane typically involves the reaction of cyclohexane with 2-(pentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or another strong acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

(2-(Pentyloxy)ethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The pentyloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives or other substituted cyclohexane compounds.

Scientific Research Applications

(2-(Pentyloxy)ethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Pentyloxy)ethyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Butyloxy)ethyl)cyclohexane
  • (2-(Hexyloxy)ethyl)cyclohexane
  • (2-(Heptyloxy)ethyl)cyclohexane

Uniqueness

(2-(Pentyloxy)ethyl)cyclohexane is unique due to its specific pentyloxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

54852-75-4

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

2-pentoxyethylcyclohexane

InChI

InChI=1S/C13H26O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3

InChI Key

SDQQSGSKFMYGII-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCC1CCCCC1

Origin of Product

United States

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